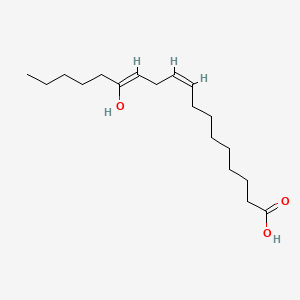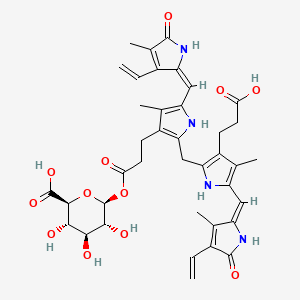
Mono(glucosyluronic acid)bilirubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It is a conjugate acid of a this compound(2-).
Applications De Recherche Scientifique
Analytical Methodology : A sensitive method for the complete separation and analysis of bilirubin and its mono- and di-conjugates of glucuronic acid, glucose, and xylose by high-pressure liquid chromatography has been developed. This method is useful for analyzing bile pigments in human bile and urine, and for estimating UDP-glucuronyltransferase activity, particularly in human fetal and neonatal liver (Onishi et al., 1980).
Substrate Specificity : A study using a cloned human bilirubin UDP-glucuronosyltransferase expressed in cells found the enzyme's activity with UDP-glucuronic acid was significantly higher compared to UDP-xylose and UDP-glucose. This research helps understand the enzyme's role in bilirubin metabolism, glucuronidation of bilirubin, and its release, as well as in the glucuronidation of various xenobiotic compounds (Senafi et al., 1994).
Chemical Synthesis and Analysis : The chemical synthesis of bilirubin mono- and di-β-glucuronosides has been detailed, providing insights into the preparation and analytical methods for these compounds (Compernolle, 1981).
Enzyme Kinetics and Assay Development : Research on bilirubin UDP-glucuronyltransferase from rat liver elucidates the enzyme's ability to convert unesterified bilirubin into both bilirubin monoglucuronide and diglucuronide. This study contributes to understanding the enzyme's kinetics and potential therapeutic applications (Burchell & Blanckaert, 1984).
Metabolism Studies : Investigations into the formation of heme, bilirubin, and bilirubin conjugates in rat and human small intestinal mucosa reveal that the mucosa contributes to bilirubin metabolism. This highlights the role of intestinal mucosa in the overall metabolism of bilirubin and its conjugates (Hartmann & Bissell, 1982).
Transport and Isomerization : Studies on the fate of bilirubin-IXalpha glucuronide in cholestasis and during storage demonstrate intramolecular rearrangement to positional isomers of glucuronic acid, enhancing the understanding of bilirubin metabolism and transport (Blanckaert et al., 1978).
Propriétés
Formule moléculaire |
C39H44N4O12 |
|---|---|
Poids moléculaire |
760.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-18(5)23(10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53)29(41-25)15-28-22(9-11-30(44)45)17(4)24(40-28)13-26-16(3)21(8-2)37(51)42-26/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1 |
Clé InChI |
ARBDURHEPGRPSR-GEADQAOESA-N |
SMILES isomérique |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C=C)C |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
SMILES canonique |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
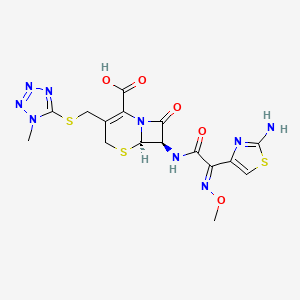
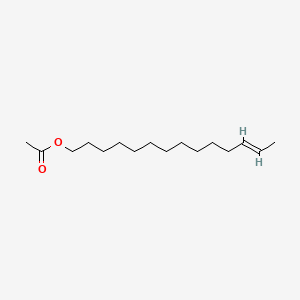
![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
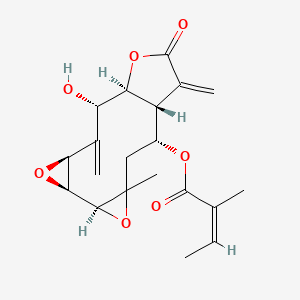
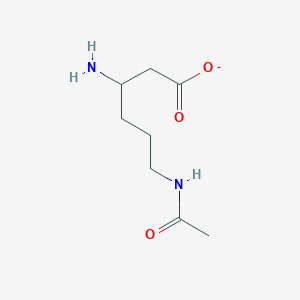
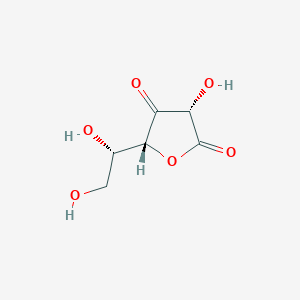
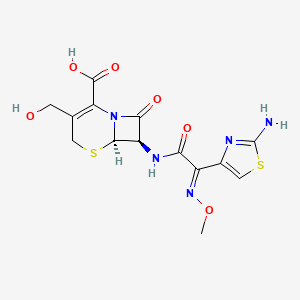
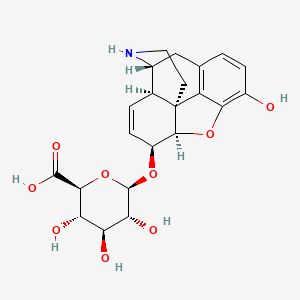

![[Fe4S4] cluster](/img/structure/B1237477.png)

